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Introduction

The Stimulator of Interferon Genes (STING) signaling pathway is a critical component of the
innate immune system, responsible for detecting cytosolic DNA, which is a hallmark of viral
infections and cellular damage.[1] Dysregulation of the STING pathway is implicated in various
inflammatory and autoimmune diseases, making it a key target for therapeutic intervention.
Gelsevirine, an alkaloid isolated from Gelsemium elegans Benth, has been identified as a
novel inhibitor of the STING pathway.[2][3][4] It competitively binds to the cyclic dinucleotide
(CDN)-binding pocket of STING, thereby preventing its activation and downstream signaling.[2]

[3]14]

This application note provides a detailed protocol for characterizing the binding kinetics of
Gelsevirine to the STING protein using Surface Plasmon Resonance (SPR). SPR is a label-
free, real-time technology that allows for the precise measurement of biomolecular interactions,
providing quantitative data on association rates, dissociation rates, and binding affinity.[5][6][7]

[8]

STING Signaling Pathway
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The canonical STING signaling pathway is initiated by the enzyme cyclic GMP-AMP synthase
(cGAS), which binds to cytosolic double-stranded DNA (dsDNA).[9][10] Upon binding, cGAS
synthesizes the second messenger cyclic GMP-AMP (cGAMP).[9][10] cGAMP then binds to
the STING protein, which is an endoplasmic reticulum (ER) resident transmembrane protein.
This binding event induces a conformational change in STING, leading to its activation and
translocation from the ER to the Golgi apparatus. Activated STING serves as a scaffold to
recruit and activate TANK-binding kinase 1 (TBK1). TBK1, in turn, phosphorylates the
transcription factor interferon regulatory factor 3 (IRF3).[9] Phosphorylated IRF3 dimerizes and
translocates to the nucleus, where it induces the expression of type | interferons and other
inflammatory cytokines, mounting an innate immune response.[9] Gelsevirine acts by directly
binding to STING, inhibiting its activation by cGAMP.[2][3]

Click to download full resolution via product page
Figure 1: STING Signaling Pathway and Gelsevirine Inhibition.

Quantitative Binding Data

SPR analysis was employed to determine the binding kinetics of Gelsevirine to the C-terminal
domain (CTD) of human STING. The interaction was analyzed using a steady-state 1:1 binding
model, which yielded the equilibrium dissociation constant (Kd).
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Ligand Analyte Kd (uM) Method

Human STING (CTD) Gelsevirine 27.6 SPR

Table 1: Summary of
Gelsevirine-STING
Binding Affinity. Data
sourced from Chen,
Y., et al. (2023).[2][3]
[11]

Experimental Protocols

This section details a comprehensive protocol for determining the binding kinetics of
Gelsevirine to the human STING C-terminal domain (hSTING-CTD) using a Biacore SPR
system.

Materials and Reagents

e SPR Instrument: Biacore T200 or similar.
e Sensor Chip: CM5 sensor chip (for amine coupling).

e Ligand: Recombinant human STING C-terminal domain (hSTING-CTD, residues 139-379),
>95% purity.

o Analyte: Gelsevirine (MW: 352.4 g/mol ), >98% purity.[11]
e Immobilization Reagents: Amine Coupling Kit (EDC, NHS, Ethanolamine-HCI).
e Immobilization Buffer: 10 mM Sodium Acetate, pH 5.0.

e Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v
Surfactant P20).

¢ Analyte Stock Solution: 10 mM Gelsevirine in 100% Dimethyl Sulfoxide (DMSO).

e Regeneration Solution: 10 mM Glycine-HCI, pH 2.5.
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Experimental Workflow Diagram
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Figure 2: General workflow for the SPR-based binding kinetics assay.

Detailed Protocol

Step 1: hSTING-CTD Immobilization
o Equilibrate the CM5 sensor chip with running buffer (HBS-EP+) at a flow rate of 10 pL/min.

» Activate the surfaces of the experimental flow cell and a reference flow cell (for background
subtraction) by injecting a 1.1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

e Prepare a 50 pg/mL solution of hSTING-CTD in 10 mM Sodium Acetate, pH 5.0.

* Inject the hSTING-CTD solution over the experimental flow cell until the desired
immobilization level (e.g., ~8000-10000 Response Units, RU) is achieved. A high density is
recommended for small molecule analysis to ensure an adequate signal.[12]

 Inject 1 M Ethanolamine-HCI over both flow cells for 7 minutes to deactivate any remaining
active esters on the surface.

e The reference flow cell is activated and deactivated similarly but without protein injection.
Step 2: Gelsevirine Binding Analysis

e Prepare a stock solution of 300 uM Gelsevirine by diluting the 10 mM DMSO stock into
HBS-EP+ buffer. This creates a working stock with a matched DMSO concentration (e.g.,
3%).[12]

e Prepare a running buffer containing the same final concentration of DMSO (e.g., 3% HBS-
EP+) to minimize bulk refractive index mismatch during injections.

o Perform a serial dilution of the Gelsevirine working stock in the DMSO-matched running
buffer to create a concentration series (e.g., 200 uM, 100 pM, 50 uM, 25 pM, 12.5 uM, 6.25
MM, and a zero-analyte buffer blank). The concentration range should bracket the expected
Kd.

o Set the instrument temperature to 25°C and the flow rate to 30 yuL/min.
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e Perform a single-cycle kinetics experiment. Sequentially inject each Gelsevirine
concentration from lowest to highest over both the experimental and reference flow cells.
Use a contact time of 120 seconds for association and a dissociation time of 240 seconds.

o Between each full cycle, regenerate the sensor surface by injecting the regeneration solution
(10 mM Glycine-HCI, pH 2.5) for 30 seconds.

Step 3: Data Analysis
» Process the raw sensorgram data using the Biacore evaluation software.

o Double-reference the data by subtracting the signal from the reference flow cell and then
subtracting the signal from the zero-analyte (buffer blank) injection.

 Fit the processed data to a steady-state affinity model (1:1 binding) by plotting the response
at equilibrium against the Gelsevirine concentration to determine the Kd.

Conclusion

Surface Plasmon Resonance provides a robust and efficient method for quantitatively
assessing the binding kinetics of small molecule inhibitors like Gelsevirine to their protein
targets.[13][14] The data confirms a direct interaction between Gelsevirine and the STING
protein with a Kd in the micromolar range, substantiating its mechanism of action as a direct
STING inhibitor.[2][3] This protocol offers a reliable framework for researchers in drug discovery
and immunology to characterize and validate novel modulators of the STING signaling
pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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